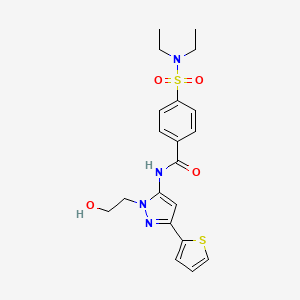

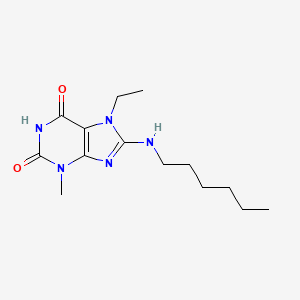

![molecular formula C24H27N3O4S2 B2458624 N-[4-(4-tert-ブチルフェニル)-1,3-チアゾール-2-イル]-4-(モルホリン-4-スルホニル)ベンズアミド CAS No. 380453-39-4](/img/structure/B2458624.png)

N-[4-(4-tert-ブチルフェニル)-1,3-チアゾール-2-イル]-4-(モルホリン-4-スルホニル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a morpholine ring, which is a type of saturated ring. The tert-butylphenyl group is a common substituent in organic chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiazoles can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .作用機序

Thiazoles

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many effective therapeutic agents. Some thiazole derivatives have shown antitumor and cytotoxic activity .

Phenols

The compound also contains a phenol group. Phenols are aromatic compounds that have a hydroxyl group directly bonded to a benzene ring. They are known for their antiseptic properties and are also used in the production of resins, plastics, and pharmaceuticals .

実験室実験の利点と制限

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide has a number of advantages and limitations for use in lab experiments, including:

Advantages:

1. Potent inhibitor: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a potent inhibitor of JMJD3, with an IC50 value of 60 nM.

2. Specificity: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is specific for JMJD3 and does not inhibit other histone demethylases.

3. Small molecule: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a small molecule inhibitor, making it easy to use in lab experiments.

Limitations:

1. Off-target effects: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide may have off-target effects on other proteins, leading to potential complications in lab experiments.

2. Limited solubility: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.

List of

将来の方向性

For research include the development of more potent and specific inhibitors of JMJD3, investigation of the role of JMJD3 in disease development, and exploration of the potential therapeutic applications of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide.

合成法

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide involves a multi-step process that begins with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiazole to form the thiazole amide intermediate, which is subsequently reacted with morpholine and sulfonyl chloride to form the final product.

科学的研究の応用

- 癌は依然として世界的な健康上の重大な課題です。 このファミリーからの化合物d6とd7は、in vitroでエストロゲン受容体陽性ヒト乳がん細胞(MCF7)に対して高度に活性があることがわかりました。 .

抗菌活性

抗癌特性

チアゾール核と抗菌メカニズム

還元臭素化メカニズム

2,4-ジtertブチルフェノール(2,4-DTBP)の生物活性

要約すると、N-[4-(4-tert-ブチルフェニル)-1,3-チアゾール-2-イル]-4-(モルホリン-4-スルホニル)ベンズアミドは、抗菌および抗癌の文脈で有望であり、さらなる探求により、さらに価値のある用途が明らかになる可能性があります。 🌟

特性

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-24(2,3)19-8-4-17(5-9-19)21-16-32-23(25-21)26-22(28)18-6-10-20(11-7-18)33(29,30)27-12-14-31-15-13-27/h4-11,16H,12-15H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDLTHQKQHMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)

![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)

![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)

![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)

![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)

![N-[2-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2458560.png)